

An In-depth Technical Guide to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**. While specific experimental and biological data for this compound are limited in publicly accessible literature, this document compiles available information and presents a theoretical framework for its synthesis and characterization based on established chemical principles and data for related compounds.

Chemical Identity and Physicochemical Properties

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.^[1] The presence of a cyano group and a tert-butylsulfanyl substituent at positions 2 and 3, respectively, offers unique electronic and steric properties that could influence its biological activity and pharmacokinetic profile.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	3-(tert-butylsulfanyl)pyridine-2-carbonitrile	[2]
Synonyms	3-tert-Butylthio-2-cyanopyridine, 3-(tert-Butylthio)picolinonitrile	[2] [3]
CAS Number	178811-40-0	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ N ₂ S	[2] [3]
Molecular Weight	192.28 g/mol	[2] [3]
Physical State	Solid / Oil (Conflicting reports)	[3]
Color	Yellow	[3]
Melting Point	38.3 - 38.6 °C	[3]
Boiling Point	322.7 °C at 760 mmHg	[3]
Density	1.11 g/cm ³	[3]
Solubility	Dichloromethane, Ethyl Acetate	[3]
Flash Point	149 °C	[3]
Vapor Pressure	0.000274 mmHg at 25 °C	[3]
SMILES String	CC(C)(C)Sc1cccnc1C#N	
InChI Key	VOYCFYNBUBXWDL-UHFFFAOYSA-N	

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on common reactions of pyridine derivatives. A likely approach is

the nucleophilic aromatic substitution of a suitable 3-halopyridine-2-carbonitrile with a tert-butylthiolate salt.

Proposed Experimental Protocol

Reaction: Nucleophilic aromatic substitution of 3-bromo-pyridine-2-carbonitrile with sodium tert-butylthiolate.

Materials:

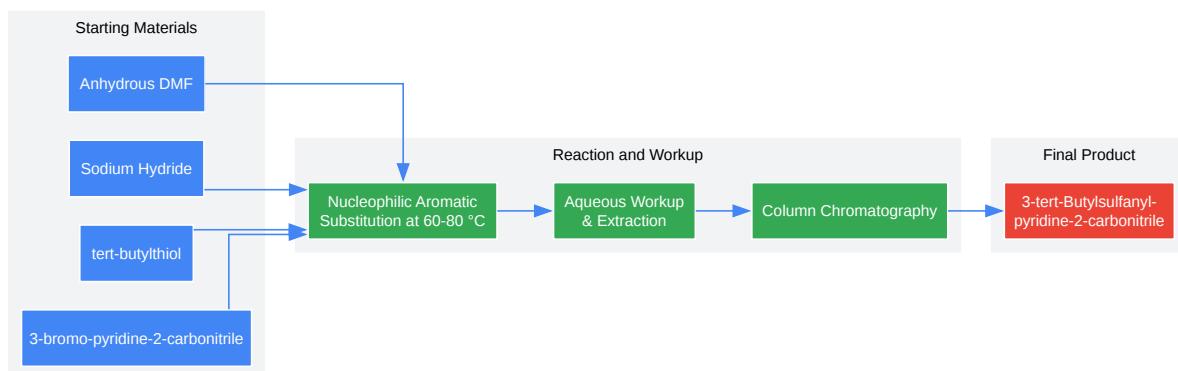
- 3-bromo-pyridine-2-carbonitrile
- 2-Methyl-2-propanethiol (tert-butylthiol)
- Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
- Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of 2-methyl-2-propanethiol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium thiolate.
- Add a solution of 3-bromo-pyridine-2-carbonitrile (1.0 equivalent) in anhydrous DMF to the thiolate solution.

- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**.

Visualization of the Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data are not available, the following are predictions based on the chemical structure.

- ^1H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.3-1.6 ppm. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns consistent with a 2,3-disubstituted pyridine.
- ^{13}C NMR: The spectrum would show signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The six carbons of the pyridine ring (including the cyano-substituted carbon) would have distinct chemical shifts, with the carbon attached to the sulfur atom being significantly influenced. The nitrile carbon would also have a characteristic signal.
- IR Spectroscopy: A sharp, medium-intensity peak characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2220\text{-}2240\text{ cm}^{-1}$. C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the pyridine ring, would also be present.
- Mass Spectrometry: The molecular ion peak (M^+) would be observed at an m/z corresponding to the molecular weight of 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group.

Biological Activity and Potential Applications

There is no specific information in the public domain regarding the biological activity of **3-tert-Butylsulfanyl-pyridine-2-carbonitrile**. However, the pyridine scaffold is a key component in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.^{[4][5]} Derivatives of 2-amino-3-cyanopyridine have been investigated as carbonic anhydrase inhibitors.^[6]

Given the diverse biological roles of substituted pyridines, **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** could be a valuable candidate for screening in various drug discovery programs. Its unique substitution pattern may lead to novel interactions with biological targets. Further research is required to elucidate any potential therapeutic applications.

Safety Information

Safety data sheets indicate that **3-tert-Butylsulfanyl-pyridine-2-carbonitrile** is harmful if swallowed.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Table 2: Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed

Conclusion

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a chemical compound with well-defined physical properties but limited publicly available information regarding its synthesis, spectroscopic characterization, and biological activity. This guide has provided a summary of the known data and a proposed synthetic route to facilitate further research. The pyridine core suggests potential for biological activity, making this compound an interesting subject for future investigation in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and comprehensive biological screening are necessary next steps to unlock the full potential of this molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016106#3-tert-butylsulfanyl-pyridine-2-carbonitrile-chemical-structure]

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